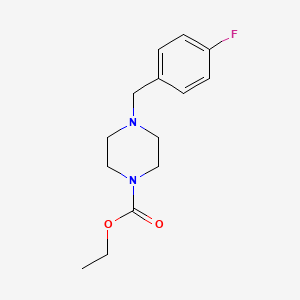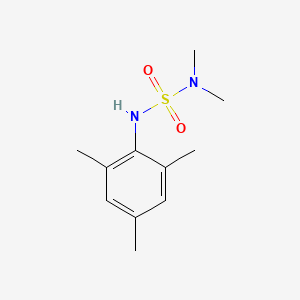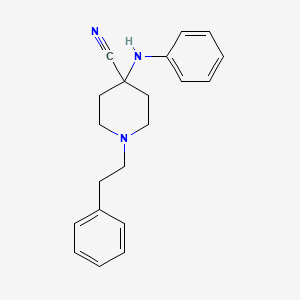
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea, also known as CFPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes that are involved in the regulation of various physiological processes.
作用機序
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea on individual enzymes is not well understood and requires further investigation. However, it is believed that N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting fatty acid synthase, an enzyme that is overexpressed in many types of cancer. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been shown to have an effect on lipid metabolism by inhibiting fatty acid synthase.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes, making it a useful tool for studying their function. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has some limitations for use in lab experiments. It is a relatively new compound, and its effects on many enzymes and physiological processes are not well understood. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has not been extensively studied in vivo, and its effects on whole organisms are not well known.
将来の方向性
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has several potential future directions for research. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea analogs that have improved potency and selectivity for specific enzymes. Another area of interest is the investigation of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea's effects on other physiological processes, such as inflammation and immune function. Additionally, the development of new methods for the synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea and its analogs could lead to the discovery of new compounds with even greater therapeutic potential.
合成法
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate urea, which is then converted to N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea by the addition of a suitable reagent such as triethylamine. The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea is a relatively straightforward process and can be carried out on a large scale.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, fatty acid synthase, and acetylcholinesterase. These enzymes play important roles in various physiological processes, including the regulation of acid-base balance, lipid metabolism, and neurotransmitter signaling. N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea has been investigated for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and obesity.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFDVLKKZLIUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(4-chlorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)


![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)

![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)

![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)


![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)